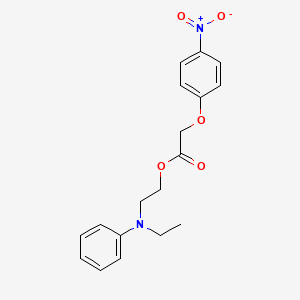![molecular formula C22H15NO3 B14743720 Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- CAS No. 4763-79-5](/img/structure/B14743720.png)
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a benzoxazole ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- typically involves the reaction of 2-aminophenol with aldehydes under various conditions. One common method includes the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the reaction . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, utilizing efficient catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also becoming increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents such as sodium borohydride (NaBH4) for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential antimicrobial, antifungal, and anticancer properties . Additionally, this compound is used in the development of fluorescent dyes for imaging and diagnostic purposes .
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other benzoxazole derivatives and benzoic acid derivatives. Examples include benzoic acid, 4-[2-(2-benzoxazolyl)ethenyl]- and benzoic acid, 4-(phenylazo)- .
Uniqueness: What sets benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
4763-79-5 |
|---|---|
Fórmula molecular |
C22H15NO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C22H15NO3/c24-22(25)18-13-9-16(10-14-18)6-5-15-7-11-17(12-8-15)21-23-19-3-1-2-4-20(19)26-21/h1-14H,(H,24,25)/b6-5+ |
Clave InChI |
LKYXNMIEWBYPGZ-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


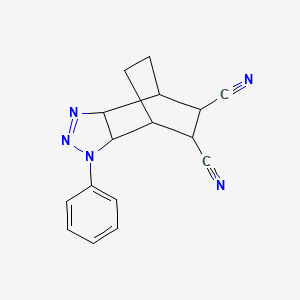
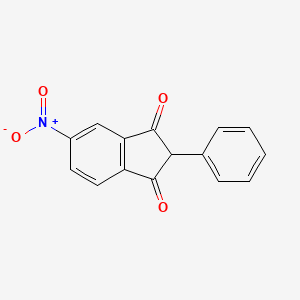
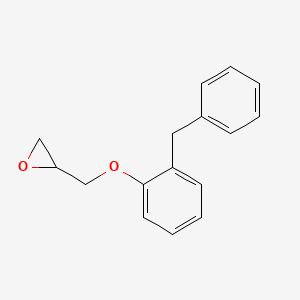



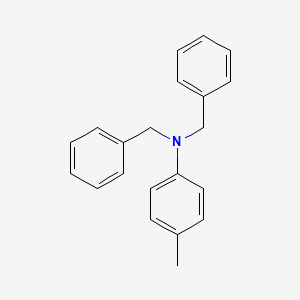


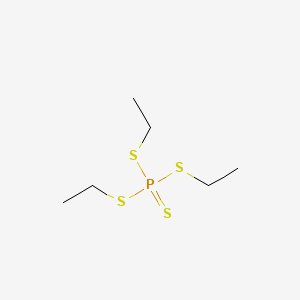
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
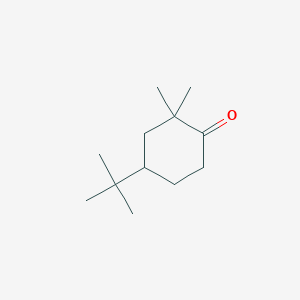
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
